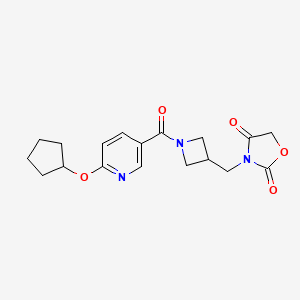
3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
描述
属性
IUPAC Name |
3-[[1-(6-cyclopentyloxypyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c22-16-11-25-18(24)21(16)10-12-8-20(9-12)17(23)13-5-6-15(19-7-13)26-14-3-1-2-4-14/h5-7,12,14H,1-4,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQXCZQWTLQTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine and oxazolidine precursors. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura cross-coupling can be employed to introduce various functional groups, enhancing the compound’s versatility for different applications .
化学反应分析
Types of Reactions
3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antibacterial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of 3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine and oxazolidine rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, known for their biological activities and synthetic versatility.
Oxazolidine derivatives: Compounds with the oxazolidine ring, used in various chemical and biological applications.
Uniqueness
This dual-ring structure enhances its versatility and effectiveness in various scientific research fields.
生物活性
3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, identified by the CAS number 2034523-95-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.4 g/mol. The structure features an oxazolidine ring and a nicotinoyl moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | 2034523-95-8 |
| Molecular Formula | C₁₈H₂₁N₃O₅ |
| Molecular Weight | 359.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of oxadiazole have shown significant bactericidal effects against various bacterial strains, including Staphylococcus spp., without cytotoxicity to normal cell lines . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising profile for further investigation.
Cytotoxicity
The cytotoxic effects of similar compounds have been evaluated in various studies. For example, compounds with oxadiazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents that minimize adverse effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study focusing on novel oxadiazole derivatives, compound 29 was highlighted for its strong bactericidal activity against resistant strains of bacteria. This suggests that similar structural motifs in this compound could yield beneficial antimicrobial properties .
- Cancer Treatment Potential : Research into fused heterocyclic compounds has indicated that certain derivatives can inhibit kinase activity associated with oncogenesis in breast cancer models. This points to a potential application for this compound in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


